molecular formula C12H16N4O4S B2681180 methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251590-92-7

methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2681180
CAS No.: 1251590-92-7
M. Wt: 312.34
InChI Key: JQCCNFDWTTWDBU-UHFFFAOYSA-N
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Description

Methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine sulfonyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Introduction of the piperidine sulfonyl group: This step involves the reaction of the pyrazole intermediate with piperidine and a sulfonyl chloride reagent.

    Addition of the cyanomethyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(cyanomethyl)-3-(piperidin-1-yl)-1H-pyrazole-4-carboxylate: Similar structure but lacks the sulfonyl group.

    Methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-5-carboxylate: Similar structure but with a different position of the carboxylate group.

    Methyl 1-(cyanomethyl)-3-(morpholin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

Methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the piperidine sulfonyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 1-(cyanomethyl)-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c1-20-12(17)10-9-15(8-5-13)14-11(10)21(18,19)16-6-3-2-4-7-16/h9H,2-4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCCNFDWTTWDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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